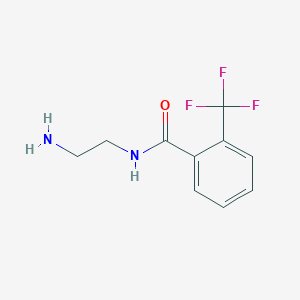
N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide: is a compound that features a benzamide core with a trifluoromethyl group and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its trifluoromethyl group can enhance the thermal and chemical stability of these materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and electronic effects. The aminoethyl side chain can form hydrogen bonds with specific amino acid residues, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)benzamide: Lacks the aminoethyl side chain, affecting its ability to form hydrogen bonds and interact with biological targets.
N-(2-Aminoethyl)-4-(trifluoromethyl)benzamide: The trifluoromethyl group is positioned differently, which can influence the compound’s reactivity and binding properties.
Uniqueness: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the aminoethyl side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H11F3N2O |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16) |
Clé InChI |
JHPPJXRPVMIDLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


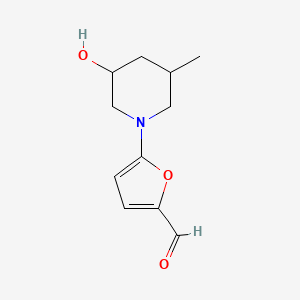


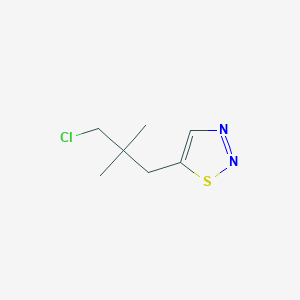
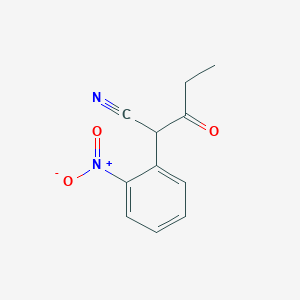
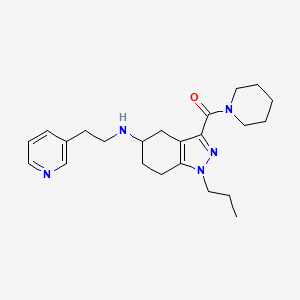
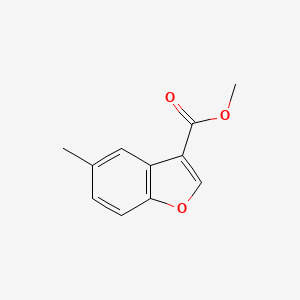

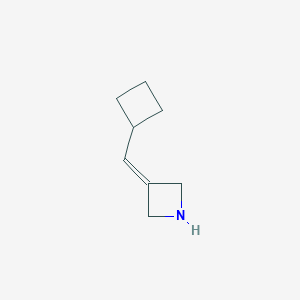
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
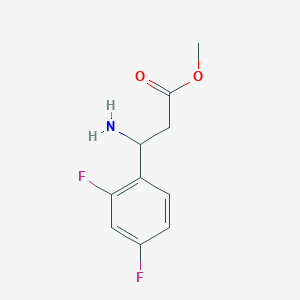
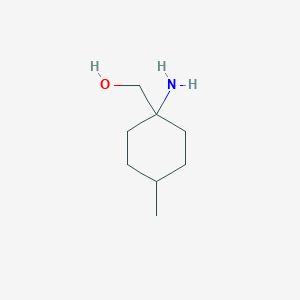
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
